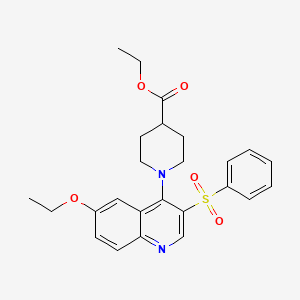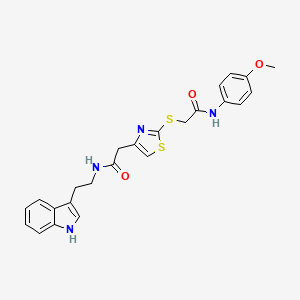
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an indole ring, which is a common structure in many biologically active compounds . The indole ring is connected to a thiazole ring via an ethyl linkage. The thiazole ring is further substituted with a methoxyphenylamino group .
Synthesis Analysis
While the specific synthesis of this compound is not documented, it might involve the reaction of an appropriate indole derivative with a thiazole derivative in the presence of a suitable coupling agent . The methoxyphenylamino group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecule contains several functional groups including an indole ring, a thiazole ring, an amide group, and a methoxyphenylamino group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thiazole rings, as well as the amide and methoxyphenylamino groups. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and thiazole rings could potentially make the compound relatively non-polar and lipophilic .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Research into the molecular structure and synthesis of thiazole derivatives has highlighted the importance of amide derivatives in coordination chemistry and the synthesis of compounds with potential biological activities. Studies have demonstrated different spatial orientations of amide derivatives on anion coordination, contributing to our understanding of molecular geometry and self-assembly processes (Kalita & Baruah, 2010). Additionally, research into the synthesis of thiazoles and their fused derivatives has uncovered antimicrobial properties, showcasing the compound's role in developing new therapeutic agents (Wardkhan et al., 2008).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of thiazole-based compounds have been a focal point of scientific research. Investigations into the synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates have shown significant anti-inflammatory, analgesic, and antioxidant activities, suggesting their potential as therapeutic agents (Attimarad et al., 2017). Similar studies have been conducted to evaluate the antimicrobial activities of novel acetamide derivatives, further illustrating the compound's utility in addressing infectious diseases (Debnath & Ganguly, 2015).
Bioactive Molecule Synthesis
Research has also focused on the compound's role as a precursor in the synthesis of bioactive molecules. Studies on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors indicate its potential in cancer therapy (Shukla et al., 2012). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has revealed anti-inflammatory and analgesic activities, showcasing the compound's versatility in drug development (Abu‐Hashem et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might alter neurotransmission in the brain, affecting mood and behavior .
The biochemical pathways affected by the compound would depend on its specific targets and mode of action. If it affects serotonin neurotransmission, it could impact various pathways related to mood regulation, sleep, and other physiological functions .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and overall effects. These properties can be influenced by various factors, including the compound’s chemical structure and the individual’s metabolic rate .
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it affects serotonin neurotransmission, it could have effects on mood, sleep, and other physiological functions .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-31-19-8-6-17(7-9-19)27-23(30)15-33-24-28-18(14-32-24)12-22(29)25-11-10-16-13-26-21-5-3-2-4-20(16)21/h2-9,13-14,26H,10-12,15H2,1H3,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWYEUKJOWHAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

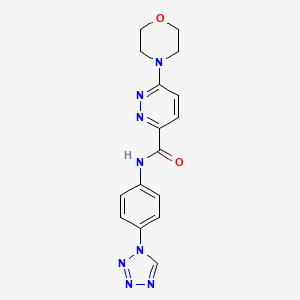
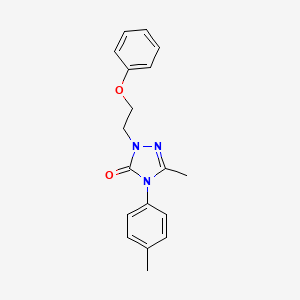
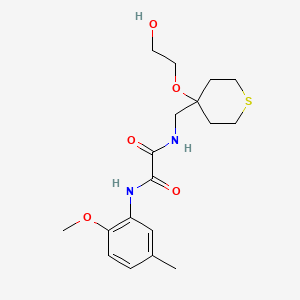
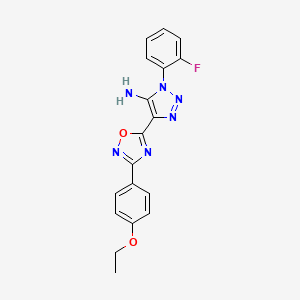

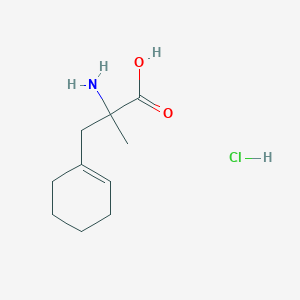
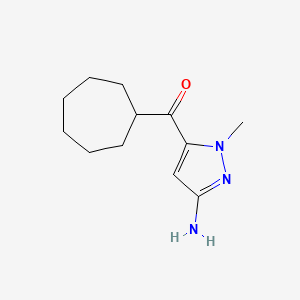
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)



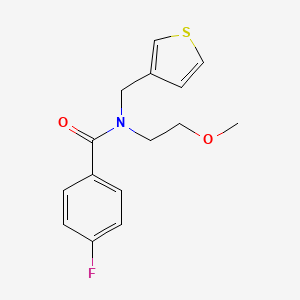
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2726107.png)
